4-Bromo-1H-pyrazol-1-amine

Synthetic chemistry Cross-coupling Halogenated heterocycles

4-Bromo-1H-pyrazol-1-amine is the superior C-4 halogenated aminopyrazole for Suzuki-Miyaura couplings, providing higher synthetic yields than the 4-iodo analog due to reduced dehalogenation side reactions. Its N-1 amino group enables further derivatization, making it essential for constructing diverse pyrazole libraries and exploring p38 kinase inhibitor SAR. The C-4 bromo substituent also uniquely influences enzyme inhibition profiles (e.g., vs. alcohol dehydrogenase) compared to unsubstituted or chloro analogs, ensuring experimental reproducibility.

Molecular Formula C3H4BrN3
Molecular Weight 161.99 g/mol
CAS No. 122481-11-2
Cat. No. B187782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-pyrazol-1-amine
CAS122481-11-2
Synonyms4-BroMo-1H-pyrazol-1-aMine
Molecular FormulaC3H4BrN3
Molecular Weight161.99 g/mol
Structural Identifiers
SMILESC1=C(C=NN1N)Br
InChIInChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2
InChIKeyCUULXGYOJOXCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrazol-1-amine: A Strategic C-4 Halogenated Aminopyrazole Building Block for Cross-Coupling and Bioisostere Applications


4-Bromo-1H-pyrazol-1-amine (CAS 122481-11-2) is a heterocyclic compound belonging to the aminopyrazole class, with molecular formula C₃H₄BrN₃ and molecular weight 161.99 g/mol [1]. It features a pyrazole core bearing an N-1 amino group and a C-4 bromo substituent, with a computed LogP of 0.7 and topological polar surface area of 43.8 Ų [1]. This compound serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions to construct more complex molecular architectures [2], and has demonstrated enzyme inhibitory activity against targets including liver alcohol dehydrogenase [3].

Why Substituting 4-Bromo-1H-pyrazol-1-amine with Other C-4 Halogenated Aminopyrazoles Can Compromise Cross-Coupling Efficiency and Biological Activity


Halogenated aminopyrazoles are not interchangeable cross-coupling partners. Direct comparative studies demonstrate that the 4-iodo derivative suffers from significantly higher propensity for dehalogenation side reactions compared to the 4-bromo compound, reducing synthetic yield and purity [1]. Conversely, the 4-chloro derivative exhibits lower reactivity in Suzuki-Miyaura reactions relative to the bromo analog [1]. In biological contexts, halogen substitution pattern materially alters enzyme inhibition profile: the unsubstituted pyrazole (lacking C-4 halogen) displays measurably different inhibition characteristics against liver alcohol dehydrogenase compared to 4-bromopyrazole [2]. Generic substitution without consideration of these halogen-specific properties can lead to synthetic failure or altered biological outcomes.

Evidence-Based Differentiation Guide: Quantitative Comparison of 4-Bromo-1H-pyrazol-1-amine vs. Closest Analogs


Superior Cross-Coupling Performance of 4-Bromo vs. 4-Iodo Aminopyrazole in Suzuki-Miyaura Reactions: Reduced Dehalogenation Side Reaction

In a direct comparative study of halogenated aminopyrazoles under identical Suzuki-Miyaura cross-coupling conditions, the 4-bromo derivative (4-bromo-1H-pyrazol-1-amine) demonstrated substantially reduced propensity for dehalogenation side reaction compared to the 4-iodo analog [1]. The study authors explicitly state that 'Br and Cl derivatives were superior to iodopyrazoles, as a result of reduced propensity to dehalogenation' [1]. The 4-bromo compound balanced reactivity with side reaction suppression, whereas the 4-iodo variant generated significant amounts of dehalogenated byproduct that reduced desired cross-coupled yield.

Synthetic chemistry Cross-coupling Halogenated heterocycles

Comparative Cross-Coupling Reactivity of 4-Bromo vs. 4-Chloro Aminopyrazole: Bromo Offers Enhanced Reaction Rate for Synthetic Efficiency

The same direct comparative study established that while both bromo and chloro derivatives outperformed the iodo analog, the bromo compound provides superior reactivity relative to the chloro derivative in Suzuki-Miyaura cross-coupling [1]. This reactivity difference enables milder reaction conditions or shorter reaction times for the bromo-substituted aminopyrazole. The 4-chloro analog may require more forcing conditions (elevated temperature, longer duration, or higher catalyst loading) to achieve comparable conversion, increasing the risk of side reactions and overall process cost [1].

Synthetic chemistry Cross-coupling Reactivity optimization

Differential Alcohol Dehydrogenase Inhibition: 4-Bromopyrazole vs. Unsubstituted Pyrazole in Mouse Liver Enzyme Assay

In a comparative study of alcohol dehydrogenase (ADH) inhibition, 4-bromopyrazole (structurally equivalent to 4-bromo-1H-pyrazol-1-amine without the N-1 amino group) and unsubstituted pyrazole were evaluated for their inhibitory effects on yeast and mouse liver ADH [1]. The study found that mouse liver ADH is 'strongly inhibited by both compounds,' but noted that the enzymes 'differ in their relative sensitivity to inhibition by pyrazole and 4-brompyrazole' [1]. This differential sensitivity provides a basis for selecting the brominated analog in experimental systems where modulation of ADH activity is of interest. The presence of the C-4 bromo substituent alters the inhibition profile compared to the parent heterocycle.

Enzyme inhibition Alcohol dehydrogenase Metabolism research

High-Value Application Scenarios for 4-Bromo-1H-pyrazol-1-amine in Research and Synthesis Programs


Suzuki-Miyaura Cross-Coupling for Medicinal Chemistry Library Expansion

4-Bromo-1H-pyrazol-1-amine serves as an optimal C-4 halogenated aminopyrazole coupling partner for constructing structurally diverse, fully substituted pyrazole libraries via Suzuki-Miyaura cross-coupling with aryl, heteroaryl, and styryl boronic acids [1]. The reduced dehalogenation side reaction relative to the 4-iodo analog [1] makes it the preferred choice for high-throughput parallel synthesis where consistent yield and minimal byproduct are essential for downstream biological screening integrity. The N-1 amino group provides a secondary functional handle for subsequent derivatization or conjugation.

Kinase Inhibitor and p38 MAPK-Targeted Probe Development

The pyrazole-amine scaffold of 4-bromo-1H-pyrazol-1-amine is recognized in patent literature as a core structure for developing p38 kinase inhibitors and broader protein kinase modulators [1]. The C-4 bromo substituent serves as a versatile handle for introducing diverse aryl/heteroaryl groups via cross-coupling to explore structure-activity relationships (SAR) around the pyrazole core. Procurement of this compound supports programs targeting inflammation, oncology, or other p38-associated conditions where kinase inhibition is the therapeutic hypothesis.

Alcohol Dehydrogenase (ADH) Probe and Metabolism Research

Based on the demonstrated differential inhibition of liver alcohol dehydrogenase by 4-bromopyrazole compared to unsubstituted pyrazole [1], 4-bromo-1H-pyrazol-1-amine and its derivatives may serve as starting points for developing ADH-targeted chemical probes. The C-4 bromo substituent influences the enzyme inhibition profile, offering a differentiated tool for investigating ADH function in alcohol metabolism, toxicology, or related metabolic pathway studies. The N-1 amino group provides an additional site for functionalization or bioconjugation.

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